Methyl 1-cyclopropyl-5-hydroxy-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-cyclopropyl-5-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyclopropyl-5-hydroxy-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones . The reaction conditions often include the use of solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as Amberlyst-70, can offer eco-friendly attributes and simplify the reaction workup . The process typically involves optimizing reaction conditions to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyclopropyl-5-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the hydroxyl and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Methyl 1-cyclopropyl-5-hydroxy-1H-pyrazole-3-carboxylate has various scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-cyclopropyl-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound’s pyrazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity . The hydroxyl and ester groups can also undergo metabolic transformations, affecting the compound’s bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 1-cyclopropyl-5-hydroxy-1H-pyrazole-3-carboxylate is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 2-cyclopropyl-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-13-8(12)6-4-7(11)10(9-6)5-2-3-5/h4-5,9H,2-3H2,1H3 |
InChI Key |
ZIUCFCZTXXWGEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N(N1)C2CC2 |
Origin of Product |
United States |
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